No Quantitative Potency Data Are Available for N-[2-(4-Methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine
A systematic search of peer‑reviewed literature, patent databases (Google Patents, WIPO), BindingDB, ChEMBL, and PubChem yielded no IC₅₀, Kᵢ, EC₅₀, or any other quantitative activity measurement for N‑[2‑(4‑methoxyphenyl)ethyl]‑4‑(trifluoromethyl)pyrimidin‑2‑amine. In contrast, closely related derivatives such as N‑methyl‑4‑(trifluoromethyl)pyrimidin‑2‑amine (IC₅₀ = 0.051 µM against BxPC‑3 pancreatic cancer cells) and several N‑substituted 4‑(trifluoromethyl)pyrimidin‑2‑amines have reported IC₅₀ values in the low‑nanomolar to low‑micromolar range across various kinase assays . Without analogous data, no differentiation claim can be substantiated.
| Evidence Dimension | Enzymatic/cellular potency (IC₅₀) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | N‑methyl‑4‑(trifluoromethyl)pyrimidin‑2‑amine: IC₅₀ = 0.051 µM (BxPC‑3); other derivatives: IC₅₀ values 1 nM–10 µM (various kinases) |
| Quantified Difference | Cannot be calculated |
| Conditions | Target‑specific cellular and biochemical assays |
Why This Matters
Procurement decisions based on potency differentiation are impossible without quantitative comparator data.
